BenchChemオンラインストアへようこそ!

RXFP3/4 agonist 1

RXFP3 RXFP4 dual agonist

RXFP3/4 agonist 1 (also designated Compound 4; CAS 2351104-40-8) is a synthetic organic small molecule (MW 383.87; C20H22ClN5O) that functions as a dual agonist of the relaxin family peptide receptors RXFP3 and RXFP4. Discovered through a medicinal chemistry optimization campaign originating from an amidinohydrazone scaffold, it was the first reported potent, low-molecular-weight dual agonist of these two class A Gαi/o-coupled GPCRs.

Molecular Formula C20H22ClN5O
Molecular Weight 383.9 g/mol
Cat. No. B12433184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP3/4 agonist 1
Molecular FormulaC20H22ClN5O
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+
InChIKeyNQWXHRRWWPCDAJ-BRJLIKDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXFP3/4 Agonist 1 (Compound 4): A Dual Small-Molecule RXFP3/RXFP4 Agonist for Neuropeptide GPCR Research and Procurement Evaluation


RXFP3/4 agonist 1 (also designated Compound 4; CAS 2351104-40-8) is a synthetic organic small molecule (MW 383.87; C20H22ClN5O) that functions as a dual agonist of the relaxin family peptide receptors RXFP3 and RXFP4 [1]. Discovered through a medicinal chemistry optimization campaign originating from an amidinohydrazone scaffold, it was the first reported potent, low-molecular-weight dual agonist of these two class A Gαi/o-coupled GPCRs [1][2]. In CHO-K1 cells stably overexpressing human RXFP3 and RXFP4, it inhibits forskolin-stimulated cAMP accumulation with EC50 values of 12.8 nM and 1.6 nM, respectively [1][3]. Its cryo-EM structures in complex with both RXFP3–Gi and RXFP4–Gi have been solved at near-atomic resolution, confirming that it mimics key peptide–receptor interactions of the endogenous ligand relaxin-3 [4]. Central administration in rats acutely increases food intake, establishing in vivo functional activity [1].

Why RXFP3/4 Agonist 1 Cannot Be Replaced by Other In-Class RXFP3 or RXFP4 Ligands: Key Differentiation Drivers


The RXFP3/4 ligand landscape is sharply divided between peptidic tools (relaxin-3, R3/I5 chimeras, and their engineered analogs) and a small set of nonpeptide molecules with divergent subtype selectivity profiles. Endogenous relaxin-3 activates RXFP3, RXFP4, and RXFP1 indiscriminately, confounding target deconvolution [1]. The peptidic chimera R3/I5 activates both RXFP3 and RXFP4 with sub-nanomolar potency but requires complex recombinant or synthetic production and is susceptible to proteolytic degradation [2]. Among small molecules, DC591053 and JK1 are selective RXFP4 agonists with no meaningful RXFP3 activity, precluding their use for probing RXFP3-mediated functions [3][4]. The amidinohydrazone analog 10d achieves dual RXFP3/4 agonism (EC50 <10 nM at both receptors) but emerged from a later SAR series with reported limited brain permeability [5]. No other commercially available small molecule simultaneously activates both RXFP3 and RXFP4 with single-digit to low double-digit nanomolar potency while lacking RXFP1 cross-reactivity. Substituting RXFP3/4 agonist 1 with a selective tool or a peptide-based alternative fundamentally alters the pharmacological question being asked and may introduce off-target signaling or practical handling constraints.

RXFP3/4 Agonist 1: Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


Dual RXFP3/RXFP4 Agonism with Quantifiable 8-Fold RXFP4 Preference vs. Single-Subtype Selective Comparators

RXFP3/4 agonist 1 (Compound 4) uniquely delivers potent dual agonism at both human RXFP3 and RXFP4, with an 8-fold RXFP4 preference, in contrast to the selective RXFP4 agonists DC591053 and JK1 that lack meaningful RXFP3 activity [1][2][3]. In a CHO-K1 cellular cAMP accumulation assay, Compound 4 inhibits forskolin-stimulated cAMP with EC50 values of 12.8 nM at RXFP3 and 1.6 nM at RXFP4, representing a 1,640-fold potency advantage over JK1 at RXFP4 and ~36-fold over DC591053 [1][2][3]. Crucially, neither DC591053 nor JK1 activates RXFP3, making them unsuitable for experimental designs requiring simultaneous engagement of both receptor subtypes [2][3].

RXFP3 RXFP4 dual agonist cAMP inhibition subtype selectivity GPCR

First-in-Class Small Molecule Dual Agonist vs. Peptidic RXFP3/4 Ligands: Synthesis, Stability, and Handling Advantages

Prior to Compound 4, RXFP3/4 agonism was achievable only with peptidic ligands such as relaxin-3, the chimeric R3/I5 peptide, or their engineered analogs, all of which present significant procurement and handling challenges [1][2]. Relaxin-3 is a two-chain, three-disulfide-bond peptide requiring elaborate recombinant expression or solid-phase synthesis with subsequent oxidative folding [1]. The best RXFP3-selective peptide agonist, [G(B24)S]R3/I5, retains high potency (EC50 RXFP3 = 0.056 nM) but still requires complex peptide synthesis and exhibits a 20-fold selectivity window over RXFP4 rather than equipotent dual agonism [2]. Compound 4 (MW 383.87; C20H22ClN5O) is a fully synthetic small molecule soluble in DMSO at 10 mM, enabling straightforward formulation and dose-response workflows without specialized peptide-handling protocols .

small molecule peptide alternatives chemical probe synthesis accessibility stability

Cryo-EM Structural Characterization at Near-Atomic Resolution Enables Rational Ligand Optimization

The binding mode of RXFP3/4 agonist 1 has been experimentally resolved at atomic resolution by cryo-electron microscopy, providing structural validation unavailable for most other small-molecule RXFP3/4 ligands [1][2]. The cryo-EM structure of the Compound 4-bound RXFP3–Gi complex was solved at 2.95 Å global resolution, and the RXFP4–Gi complex structure with Compound 4 was reported alongside the DC591053-bound RXFP4–Gi structure (at 2.75 Å) [1][2]. These structures revealed that Compound 4 mimics key peptide interactions of relaxin-3—specifically, its indole core stacks with W138²·⁶⁰ and its guanidine group forms a salt bridge with E141²·⁶³ in the orthosteric pocket [1]. In contrast, the WNN0109-C011 HTS hit relied solely on computational docking predictions without experimental structural validation [3].

cryo-EM structure RXFP3-Gi complex RXFP4-Gi complex binding mode structure-based design

In Vivo Orexigenic Efficacy: Functional Validation Beyond In Vitro Potency

RXFP3/4 agonist 1 is one of only a small number of nonpeptide RXFP3/4 ligands for which in vivo functional activity has been explicitly demonstrated in a whole-animal model [1]. Acute intracerebroventricular administration of Compound 4 significantly increased food intake in rats, consistent with the known orexigenic effects of central relaxin-3/RXFP3 signaling [1]. By contrast, the RXFP4-selective agonist JK1 was reported to induce cellular toxicity at concentrations near its EC50 in HEK293T and CHO cells, a liability that may limit its utility for in vivo studies [2]. The selective antagonist RLX-33 (IC50 RXFP3 = 2.36 μM) has in vivo brain permeability data but is an antagonist rather than an agonist, occupying a different pharmacological application space [3].

in vivo efficacy food intake central administration rat model orexigenic

Subtype Selectivity: Absence of RXFP1 Cross-Reactivity vs. Endogenous Peptide Ligand Relaxin-3

A critical limitation of using the endogenous peptide relaxin-3 as an RXFP3/4 agonist is its cross-reactivity with RXFP1, the receptor for relaxin that mediates cardiovascular, anti-fibrotic, and reproductive effects [1]. While Compound 4's RXFP1 activity profile was not exhaustively quantified in the original disclosure, subsequent SAR studies on the amidinohydrazone scaffold (from which Compound 4 derives) established that this chemotype achieves >100-fold selectivity for RXFP3/4 over RXFP1, with no agonist activity at RXFP1 at concentrations up to 10 μM [2]. In contrast, relaxin-3 is a fully efficacious agonist at RXFP1, RXFP3, and RXFP4, confounding interpretation of in vivo experiments where RXFP1-mediated cardiovascular effects may occur alongside central RXFP3-mediated effects [1][3].

RXFP1 selectivity off-target relaxin-3 subtype selectivity RXFP family

Optimal Research and Procurement Application Scenarios for RXFP3/4 Agonist 1 Based on Quantitative Evidence


Dual-Target RXFP3/RXFP4 Pharmacological Profiling in Recombinant Cellular Systems

RXFP3/4 agonist 1 is the preferred positive control agonist for in vitro assays requiring simultaneous activation of both human RXFP3 and RXFP4, such as cAMP inhibition dose-response curves in CHO-K1 or HEK293T cells stably expressing either receptor subtype [1]. With EC50 values of 12.8 nM (RXFP3) and 1.6 nM (RXFP4), Compound 4 provides suitable dynamic range for Z'-factor determination in high-throughput screening campaigns. The 8-fold RXFP4 preference should be accounted for when normalizing responses across subtypes. Unlike the peptidic R3/I5 chimera, which requires specialized synthesis, Compound 4 is available from multiple commercial vendors as a pre-weighed solid, simplifying assay-ready plate preparation [2].

In Vivo Feeding and Metabolic Phenotyping Studies in Rodent Models

For laboratories investigating the orexigenic function of central relaxin-3/RXFP3 signaling, Compound 4 is currently the only small-molecule dual RXFP3/4 agonist with validated in vivo efficacy in a rat feeding paradigm [1]. Acute intracerebroventricular administration significantly increased food intake, recapitulating a key functional output of endogenous relaxin-3 [1]. This makes Compound 4 a useful chemical probe for feeding behavior studies where peptidic ligands would be degraded rapidly or fail to penetrate brain tissue following peripheral administration. Researchers should note that the relative contributions of RXFP3 vs. RXFP4 to the observed orexigenic effect cannot be dissected with this dual agonist alone; co-administration experiments with the selective RXFP3 antagonist RLX-33 may aid target deconvolution [3].

Structure-Based Drug Design and Medicinal Chemistry Optimization of RXFP3/4 Ligands

The availability of high-resolution cryo-EM structures of Compound 4 bound to both RXFP3–Gi (2.95 Å) and RXFP4–Gi complexes makes it an ideal reference ligand for structure-based drug design campaigns targeting the relaxin-3/RXFP3/4 axis [1][2]. The experimental structures reveal that Compound 4 occupies the orthosteric pocket with its indole core stacking against W138²·⁶⁰ and its guanidine forming a salt bridge with E141²·⁶³, providing validated pharmacophore anchors for virtual screening or fragment-based design [1]. Computational chemists and structural biologists can use these structures (PDB: 9KFI for RXFP3; PDB: 7YK5 for RXFP4) as docking templates for next-generation analogs with improved brain permeability or altered subtype bias, a capability not available for WNN0109-C011 or JK1 [2].

RXFP3/4 Tool Compound for Differentiating RXFP1-Mediated Effects in Mixed-Receptor Systems

In tissues or cell lines co-expressing RXFP1 alongside RXFP3 and/or RXFP4, the use of endogenous relaxin-3 as an agonist inevitably triggers RXFP1-mediated cAMP signaling, complicating data interpretation [1]. Compound 4, belonging to the amidinohydrazone chemotype that demonstrates >100-fold selectivity for RXFP3/4 over RXFP1, enables pharmacological isolation of RXFP3/4-dependent responses from RXFP1-driven effects [2]. This application is particularly relevant for experiments in hypothalamic or brainstem slice preparations where multiple RXFP subtypes may be expressed, or in peripheral tissues such as the colon where RXFP4 and RXFP1 expression may overlap. Procurement of Compound 4 alongside the selective RXFP4 agonist DC591053 and the RXFP3 antagonist RLX-33 provides a complementary tool kit for comprehensive RXFP subtype pharmacology [2][3].

Quote Request

Request a Quote for RXFP3/4 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.